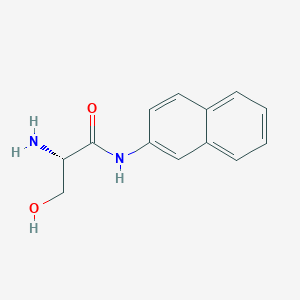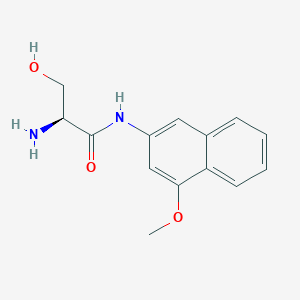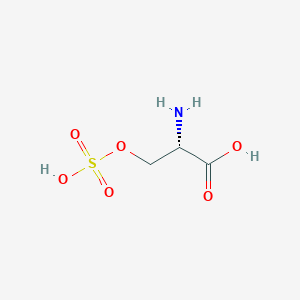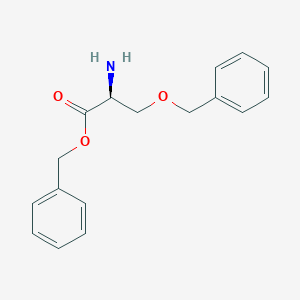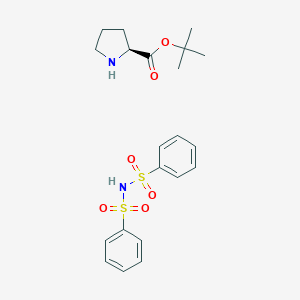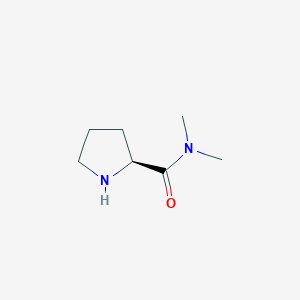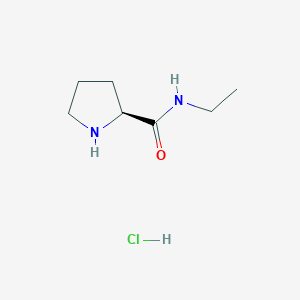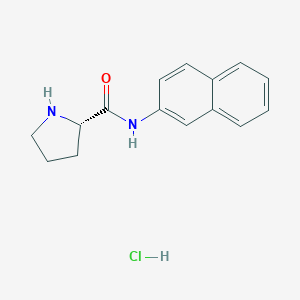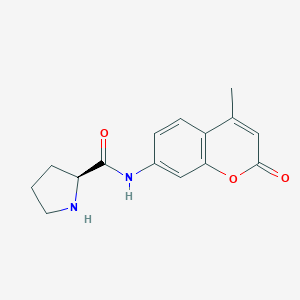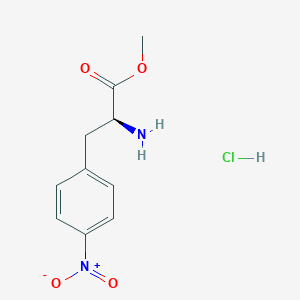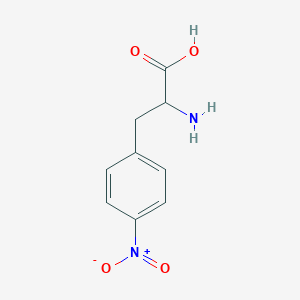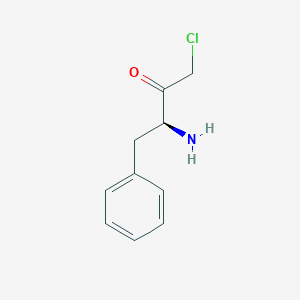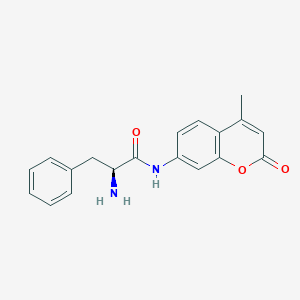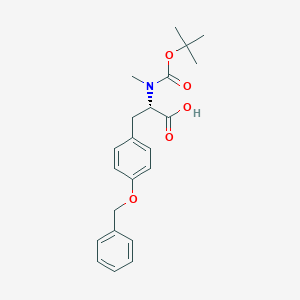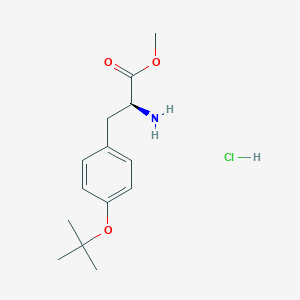
Methyl O-tert-butyl-L-tyrosinate hydrochloride
Übersicht
Beschreibung
Methyl O-tert-butyl-L-tyrosinate hydrochloride is a chemical compound with the molecular formula C14H22ClNO3 . It is also known by other names such as Methyl O-tert-butyl-L-tyrosinate–hydrogen chloride (1/1), L-Tyrosine, O- (1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) .
Molecular Structure Analysis
The molecular weight of Methyl O-tert-butyl-L-tyrosinate hydrochloride is 287.78 g/mol . The InChI Key for this compound is PAFVAMWJVIIMQK-YDALLXLXSA-N . Unfortunately, the specific details about its molecular structure are not available in the search results.Wissenschaftliche Forschungsanwendungen
-
Adsorption and Oxidation Combined Processes on Methyl tert-butyl Ether Removal
- Application : This process is used for the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .
- Methods : The process involves the use of adsorption and oxidation combined processes. Materials commonly used in the combined process include zeolite and activated carbon .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
-
Removal of High Concentration of Methyl Tertiary Butyl Ether Using Copper Oxide Nanoparticles and Hydrogen Peroxide
- Application : This process is used for the removal of high concentrations of methyl tertiary butyl ether from aqueous solutions .
- Methods : The process involves the use of copper oxide nanoparticles and hydrogen peroxide. The effects of H2O2, CuO and initial MTBE concentration, pH and reaction time on the catalytic oxidation were investigated .
- Results : The highest removal efficiency (79%) was obtained under certain conditions .
-
- Application : O-tert-Butyl-L-serine tert-butyl ester hydrochloride is a protected L-serine used in peptide synthesis .
- Methods : This compound is used in the synthesis of glycopeptides and lipopeptides and preparation of amino-phospholipids .
- Results : The specific results or outcomes of this application are not provided in the source .
-
Preparation of Chiral Polymer Nanoparticles
- Application : O-tert-Butyl-L-threonine methyl ester hydrochloride may be used in the preparation of N-acryl-O-tert-butyl methyl ester-L-threonine .
- Methods : This compound undergoes miniemulsion polymerization to form the corresponding chiral polymer nanoparticles .
- Results : These nanoparticles have potential application in enantioselective crystallization .
-
Solution Phase Peptide Synthesis
- Application : O-tert-Butyl-L-tyrosine methyl ester is used in solution phase peptide synthesis .
- Methods : This compound is used in the synthesis of peptides. The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
-
Separation of Methyl O-tert-butyl-L-tyrosinate hydrochloride
- Application : Methyl O-tert-butyl-L-tyrosinate hydrochloride can be analyzed by reverse phase (RP) HPLC method .
- Methods : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results : The specific results or outcomes of this application are not provided in the source .
-
Solution Phase Peptide Synthesis
- Application : O-tert-Butyl-L-tyrosine methyl ester is used in solution phase peptide synthesis .
- Methods : This compound is used in the synthesis of peptides. The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
-
Separation of Methyl O-tert-butyl-L-tyrosinate hydrochloride
- Application : Methyl O-tert-butyl-L-tyrosinate hydrochloride can be analyzed by reverse phase (RP) HPLC method .
- Methods : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Methyl O-tert-butyl-L-tyrosinate hydrochloride may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection . Contaminated work clothing must not be allowed out of the workplace .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVAMWJVIIMQK-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199453 | |
| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl O-tert-butyl-L-tyrosinate hydrochloride | |
CAS RN |
51482-39-4 | |
| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51482-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



